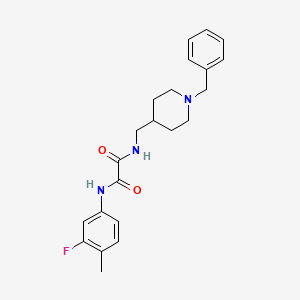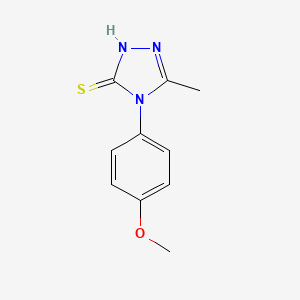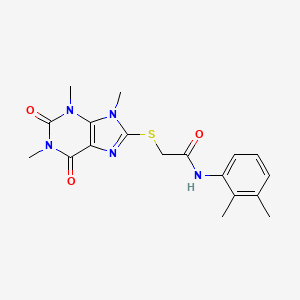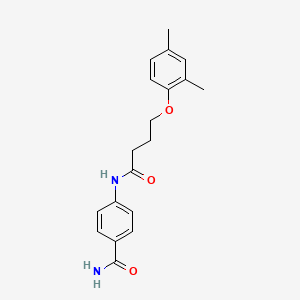
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, commonly known as B-FMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. B-FMPO is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key player in various physiological and pathological processes in the brain.
Wissenschaftliche Forschungsanwendungen
Role in Orexin Receptor Mechanisms
Compounds with structural similarities have been studied for their role in orexin receptor mechanisms, particularly in modulating feeding, arousal, stress, and drug abuse. For example, research on selective orexin receptor antagonists has demonstrated their potential in reducing compulsive food consumption in models of binge eating, suggesting a major role of orexin-1 receptor mechanisms in such behaviors (Piccoli et al., 2012). This indicates that related compounds could be explored for their therapeutic potential in treating eating disorders with a compulsive component.
Pharmacological Profiles and Antagonistic Properties
The investigation into pharmacological profiles and selective receptor antagonistic properties of similar compounds has been a significant area of research. Studies have explored the in vitro and in vivo pharmacological properties of compounds acting as inverse agonists at specific receptors, such as the 5-hydroxytryptamine (5-HT) receptors, demonstrating their potential for antipsychotic agent development (Vanover et al., 2006).
Neuroprotective Drug Potential
Research into selective orexin-1 receptor antagonists has shown that certain compounds can attenuate stress-induced hyperarousal without inducing hypnotic effects, highlighting their potential as neuroprotective drugs (Bonaventure et al., 2015). This suggests that structurally related compounds might be explored for their therapeutic value in treating psychiatric disorders associated with stress or hyperarousal states.
Novel Synthetic Approaches
The development of novel synthetic approaches for the production of di- and mono-oxalamides from oxiranes has been explored, providing new methodologies for the synthesis of complex chemical structures (Mamedov et al., 2016). This research indicates the potential for innovative synthetic routes in the creation of new compounds with therapeutic applications.
Sigma Receptor Ligands
The synthesis and quantitative structure-activity relationships of compounds as potent and selective sigma1 receptor ligands have been studied, showing high affinity and selectivity for sigma1 receptors, which could be developed as potential radiotracers for imaging studies (Huang et al., 1998).
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-16-7-8-19(13-20(16)23)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSOKXFZCRIWNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B2414092.png)








![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)